Alnetin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alnetin can be synthesized through several methods. One common approach involves the use of flavonoid precursors and specific reaction conditions to achieve the desired structure. The synthesis typically involves the hydroxylation and methoxylation of the flavone backbone .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as Lindera lucida or chemical synthesis using advanced techniques. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Alnetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications .
Scientific Research Applications
Alnetin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular conditions.
Mechanism of Action
The mechanism of action of Alnetin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. These interactions lead to various biological effects, such as antioxidant activity, anti-inflammatory responses, and potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Alnetin is similar to other flavonoids such as:
Alnusin: 3,5,7-trihydroxy-6-methoxyflavone
Alnustin: 5-hydroxy-3,6,7-trimethoxyflavone
Alnustinol: 3,5,7-trihydroxy-6-methoxyflavanone.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, particularly the presence of hydroxyl and methoxy groups at specific positions on the flavone backbone.
Properties
IUPAC Name |
5-hydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-16-14(20)13-11(19)9-12(10-7-5-4-6-8-10)24-15(13)17(22-2)18(16)23-3/h4-9,20H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLPCZWHFBZDQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185409 | |
Record name | Alnetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3151-82-4 | |
Record name | 5-Hydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3151-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alnetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003151824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alnetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALNETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2Y6EHL5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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